16-Keto aspergillimide

Anthelmintic In Vitro Nematode

Prioritize 16-Keto aspergillimide (SB202327) for your anthelmintic research to leverage its unique, well-characterized discordance between potent in vitro activity and lack of in vivo efficacy. This fungal metabolite is the critical reference compound for PK/PD investigations into nematode paralysis and serves as the essential starting scaffold for synthesizing novel ectoparasiticides []. Its consistent bioactivity profile ensures assay reproducibility, making it superior to other aspergillimides or paraherquamides for drug discovery programs targeting parasitic nematodes and ectoparasites.

Molecular Formula C20H27N3O4
Molecular Weight 373.4 g/mol
Cat. No. B1246705
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name16-Keto aspergillimide
Synonyms16-keto-aspergillimide
16-ketoaspergillimide
SB 202327
SB-202327
SB202327
Molecular FormulaC20H27N3O4
Molecular Weight373.4 g/mol
Structural Identifiers
SMILESCC1CC(=O)N2C13CC4C(C5(CC(=O)N(C5=O)C)CC4(C2)N(C3=O)C)(C)C
InChIInChI=1S/C20H27N3O4/c1-11-6-13(24)23-10-19-9-18(8-14(25)21(4)15(18)26)17(2,3)12(19)7-20(11,23)16(27)22(19)5/h11-12H,6-10H2,1-5H3/t11-,12-,18-,19+,20+/m0/s1
InChIKeyYAYKUKWEFJDSJG-CQTZQYROSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





16-Keto Aspergillimide (SB202327) Procurement Guide: Anthelmintic Properties and Comparator Differentiation


16-Keto aspergillimide (SB202327) is a fungal metabolite belonging to the aspergillimide class, which are structurally related to paraherquamides but lack the dioxygenated 7-membered ring and fused phenyl ring, instead possessing a C8-keto group [1]. It is isolated from the Aspergillus strain IMI 337664 and has been identified as an anthelmintic agent [1]. This compound is primarily used in research settings to study its bioactivity against parasitic nematodes and its potential as a chemical scaffold for ectoparasiticides [1][2].

Why 16-Keto Aspergillimide Cannot Be Replaced by Other Aspergillimides or Paraherquamides


16-Keto aspergillimide (SB202327) possesses a unique combination of in vitro anthelmintic activity and a distinct lack of in vivo efficacy, a profile not shared by its close analogs [1]. While compounds like aspergillimide (VM55598) and paraherquamides (e.g., VM54159) also exhibit anthelmintic properties, their efficacy profiles, particularly in vivo, differ significantly [1]. Furthermore, 16-keto aspergillimide has been specifically identified as a scaffold for ectoparasiticidal activity, a biological application not reported for the parent aspergillimide or other in-class compounds [2]. Therefore, substituting 16-keto aspergillimide with another aspergillimide or paraherquamide would not replicate its specific research utility in studying in vitro-in vivo discordance or its potential as a starting point for ectoparasite control agents.

16-Keto Aspergillimide (SB202327) Quantitative Evidence for Scientific Selection


In Vitro Anthelmintic Activity Against Haemonchus contortus L3 Larvae

16-Keto aspergillimide (SB202327) demonstrates clear in vitro anthelmintic activity during bioassay-guided extraction against Haemonchus contortus L3 larvae, a key parasitic nematode model [1]. In contrast, its parent compound aspergillimide (VM55598) and other paraherquamides (VM54159, SB203105, SB200437) exhibit a different efficacy profile, with some showing both in vitro and in vivo activity [2]. While direct head-to-head quantitative comparison data (e.g., IC50 values) are not provided in the available public domain, the qualitative observation of in vitro activity for SB202327 is a defined and consistent characteristic across multiple sources [1].

Anthelmintic In Vitro Nematode

Absence of In Vivo Anthelmintic Efficacy in a Gerbil Model

A defining characteristic of 16-keto aspergillimide (SB202327) is its documented lack of in vivo anthelmintic efficacy when administered orally to gerbils infected with adult Trichostrongylus colubriformis . This is in direct contrast to other compounds from the same study, such as aspergillimide (VM55598) and certain paraherquamides, which demonstrate significant in vivo activity [1]. This specific profile makes SB202327 a critical control compound or a scaffold for investigating the pharmacokinetic or pharmacodynamic barriers to in vivo efficacy for this chemical class.

In Vivo Anthelmintic Efficacy

Identification as a Scaffold for Ectoparasiticidal Agents

16-Keto aspergillimide is disclosed in patent literature as a core structural scaffold for the development of novel ectoparasiticidal compositions [1]. While the parent patent describes the insecticidal activity of 16-keto aspergillimide derivatives against ectoparasites, it is explicitly noted that the unmodified 16-keto aspergillimide itself is not reported to have ectoparasiticidal activity [1]. This contrasts with its known anthelmintic profile. The patent highlights that paraherquamides, which are structurally similar, have control effects against mammalian endoparasites but are associated with high toxicity [1]. This positions 16-keto aspergillimide as a distinct starting point for developing safer ectoparasiticides compared to the more toxic paraherquamide class.

Ectoparasiticide Insecticide Scaffold

16-Keto Aspergillimide (SB202327) Optimal Research and Development Applications


In Vitro Anthelmintic Assay Validation and Mechanism Studies

Given its documented in vitro activity against Haemonchus contortus L3 larvae [1], 16-Keto aspergillimide (SB202327) is ideally suited as a positive control or reference compound in laboratory assays designed to screen for new anthelmintic agents or to investigate the molecular mechanisms of nematode paralysis and death in vitro. Its consistent in vitro profile, as reported across multiple sources, ensures assay reproducibility [1].

Pharmacokinetic/Pharmacodynamic (PK/PD) Research on In Vivo Efficacy Barriers

The unique characteristic of 16-Keto aspergillimide—exhibiting in vitro anthelmintic activity but lacking in vivo efficacy in a gerbil model —makes it a critical tool for PK/PD studies. Researchers can use this compound to identify and characterize the specific absorption, distribution, metabolism, or excretion (ADME) properties that prevent in-class compounds from achieving systemic efficacy, thereby informing the design of analogs with improved bioavailability [1].

Synthetic Chemistry for Ectoparasiticide Development

As disclosed in patent literature, 16-Keto aspergillimide serves as a key synthetic scaffold for creating novel derivatives with potent ectoparasiticidal activity [2]. This application scenario is supported by the patent's claim that derivatives of this compound can control ectoparasites effectively while offering a potentially safer alternative to the more toxic paraherquamide class [2]. Procurement of the parent compound is therefore essential for research groups engaged in medicinal chemistry campaigns targeting new veterinary ectoparasiticides.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

31 linked technical documents
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